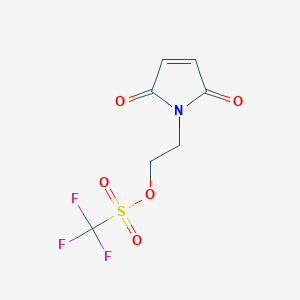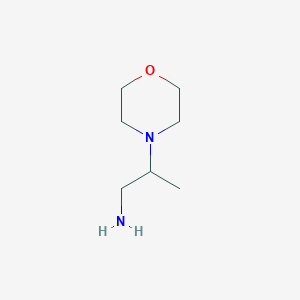
2-Morpholin-4-yl-propylamine
Overview
Description
Scientific Research Applications
Pharmacological Applications
Neurokinin-1 Receptor Antagonists : A derivative incorporating 2-Morpholin-4-yl-propylamine showed potential as an orally active, water-soluble neurokinin-1 receptor antagonist, indicating its relevance in clinical administration for conditions like emesis and depression (Harrison et al., 2001).
Photodynamic Therapy Agents : Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy substituents have been evaluated for their photosensitizing potential in photodynamic therapy, particularly against cancer cell lines, showcasing significant biological activity (Kucińska et al., 2015).
Chemical and Material Science
Ionic Compounds with Ammonium Moiety : The synthesis and characterization of ionic compounds like 3-morpholin-4-yl-propyl-ammine tetrafluoroborate and its perchlorate counterpart have been explored, revealing distinct phase transitions and dielectric properties (Wang et al., 2015).
DNA-Dependent Protein Kinase Inhibitors : An efficient synthesis method for 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, has been developed. This work highlights the application of this compound derivatives in creating molecules that inhibit DNA repair mechanisms in cancer cells (Aristegui et al., 2006).
Biomedical Research
- Liposome-Incorporated Phthalocyanines : Research into the physicochemical properties and photodynamic activity of liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines against oral cancer cells has opened new avenues for targeted cancer therapy. These compounds have shown promising results in terms of cellular uptake and cytotoxicity against cancerous cells (Skupin-Mrugalska et al., 2018).
Analytical Chemistry
- Force Degradation Studies : The morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio) acetate was subjected to force degradation studies to assess its stability under various conditions, providing insights into the compound's chemical stability and potential degradation products (Varynskyi & Kaplaushenko, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities .
Mode of Action
One morpholine derivative, 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate, has been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways, which lead to fever and inflammation .
Biochemical Pathways
As mentioned above, certain morpholine derivatives can affect the 5-lipoxygenase and cyclooxygenase pathways .
Pharmacokinetics
It’s worth noting that the molecular weight of 2-morpholin-4-yl-propylamine is 14421, which could potentially influence its bioavailability .
Biochemical Analysis
Biochemical Properties
2-Morpholin-4-yl-propylamine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including nausea, vomiting, and insomnia. These threshold effects are important to consider when designing experiments and interpreting results.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism These interactions can affect metabolic flux and the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . This distribution is crucial for its activity and effectiveness in biochemical research.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHUBCDDJVKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586426 | |
| Record name | 2-(Morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-04-5 | |
| Record name | 2-(Morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


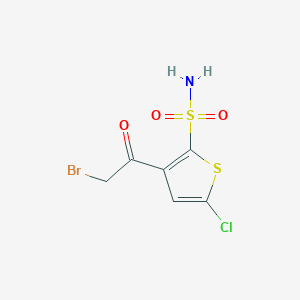
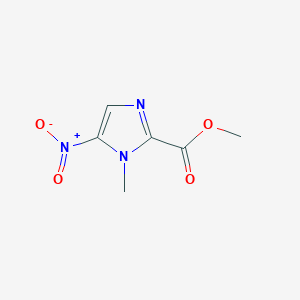
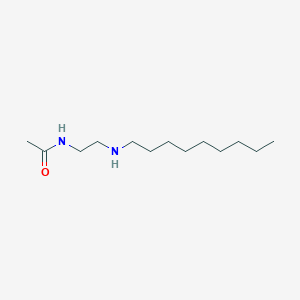
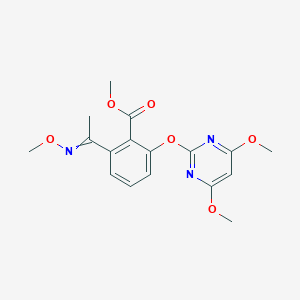




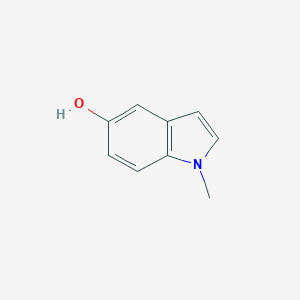
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
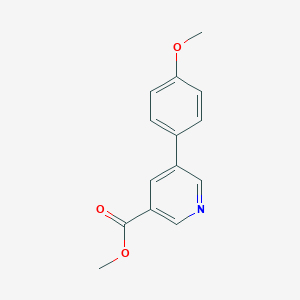

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
